![molecular formula C16H14ClN3O B5441682 2-(1H-benzimidazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5441682.png)
2-(1H-benzimidazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a compound within the benzimidazole class, notable for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
- A novel derivative containing a benzimidazole moiety, synthesized through reactions involving compounds such as oxadiazole and thiadiazole, highlights the complexity and versatility of synthesizing benzimidazole derivatives (Li Ying-jun, 2012).
Molecular Structure Analysis
- Structural elucidation using techniques like NMR, IR, and elemental analysis is crucial for characterizing benzimidazole compounds. The presence of distinct functional groups and their arrangement within the molecule can significantly influence its chemical behavior and biological activity (Pavel Drabina et al., 2009).
Chemical Reactions and Properties
- Benzimidazole derivatives often exhibit a range of chemical reactions, including the formation of acetamide linkages and interactions with various substituents, which can alter their chemical properties and potential applications (K. Ramalingam et al., 2019).
Physical Properties Analysis
- The physical properties such as solubility, melting point, and crystalline structure are influenced by the specific substituents and their positions in the benzimidazole core. These properties are essential for determining the compound's suitability for various applications (Yu-Bin Bai et al., 2013).
Chemical Properties Analysis
- Benzimidazole derivatives' chemical properties, like acidity (pKa) and reactivity, are key factors influencing their biological activities and interaction with biological targets. These properties are often studied using spectroscopic methods and computational modeling (M. Duran & M. Canbaz, 2013).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11-6-7-12(17)8-14(11)19-16(21)9-20-10-18-13-4-2-3-5-15(13)20/h2-8,10H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHFCJGSQYEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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